SNIR2 dye

Description

SNIR2 is a near-infrared-II (NIR-II, 1000–1700 nm) dye designed for advanced biomedical imaging and diagnostic applications. While the term "SNIR2" is also used in asteroid spectroscopy to denote spectral slopes , in the context of molecular dyes, SNIR2 refers to a fluorophore optimized for high quantum yield, deep tissue penetration, and stability in biological environments. NIR-II dyes like SNIR2 enable superior imaging resolution compared to traditional NIR-I (700–900 nm) dyes due to reduced scattering and autofluorescence in living tissues .

Key properties of SNIR2 (inferred from analogous NIR-II dyes):

- Emission wavelength: ~1000–1350 nm, typical of NIR-II fluorophores.

- Quantum yield (QY): Comparable to top-performing cyanine derivatives (e.g., IR-26 reference QY = 0.05%) .

- Structural features: Likely based on polymethine cyanine or squaraine scaffolds, given their prevalence in NIR-II applications .

Properties

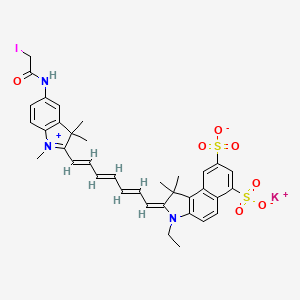

Molecular Formula |

C36H37IKN3O7S2 |

|---|---|

Molecular Weight |

853.8 g/mol |

IUPAC Name |

potassium;(2E)-3-ethyl-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C36H38IN3O7S2.K/c1-7-40-29-18-16-25-26(20-24(48(42,43)44)21-30(25)49(45,46)47)34(29)36(4,5)32(40)14-12-10-8-9-11-13-31-35(2,3)27-19-23(38-33(41)22-37)15-17-28(27)39(31)6;/h8-21H,7,22H2,1-6H3,(H2-,38,41,42,43,44,45,46,47);/q;+1/p-1 |

InChI Key |

PKNBXWHQZPZFHP-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyanine-Based Dyes

Cyanine dyes dominate NIR-II imaging due to tunable absorption/emission via polymethine chain length and heterocyclic modifications .

Advantages of SNIR2 over IR-26 :

- Potentially higher QY in aqueous media, critical for in vivo imaging .

- Tailored functional groups (e.g., sulfonates) for improved solubility and reduced nonspecific binding .

Limitations :

Squaraine Dyes

Squaraines are rigid, planar dyes with narrow emission bands and high photostability .

Advantages of Squaraines :

H1 and SYL Dyes

These dyes represent novel NIR-II fluorophores with frontier orbital engineering for enhanced performance .

| Property | SNIR2 | H1 | SYL |

|---|---|---|---|

| Peak Emission (nm) | 1000–1350 | 1050 | 1100 |

| QY (%) | ~0.05–0.1 | 0.08 | 0.12 |

| Structural Basis | Polymethine | Benzobisthiadiazole | Thiadiazoloquinoxaline |

Key Findings :

- SYL outperforms H1 in QY and emission wavelength due to optimized electron-withdrawing groups .

- SNIR2 may bridge the gap between cyanine and heterocyclic dyes but requires further structural elucidation.

Challenges and Standardization Needs

Discrepancies in reported QY and ε values across studies highlight the need for standardized protocols . For instance:

- IR-26 is often used as a QY reference, but variations in solvent and instrumentation affect comparability .

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when synthesizing SNIR2 dye for reproducible optical properties?

- Methodological Answer : Optimize reaction temperature (60–80°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of precursors (e.g., 1:1.2 for amine-reactive groups). Monitor reaction progress via UV-Vis spectroscopy (absorption peaks at 650–700 nm) and HPLC purity analysis (>95%). Detailed protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the photostability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies using:

- Light source : Xenon arc lamp (simulated sunlight, 1 SUN intensity).

- Conditions : PBS (pH 7.4, 37°C) with 10% FBS to mimic biological environments.

- Metrics : Measure fluorescence intensity decay (e.g., half-life >8 hours) and spectral shifts using time-resolved spectroscopy. Include controls with commercial dyes (e.g., Cy5) for benchmarking .

Q. What spectroscopic techniques are essential for characterizing this compound’s excitation/emission profiles?

- Methodological Answer : Use a combination of:

- Absorption spectroscopy (250–900 nm range) to identify π-π* transitions.

- Fluorescence lifetime imaging (FLIM) to assess environmental sensitivity (e.g., polarity, viscosity).

- Two-photon microscopy (excitation at 800–1000 nm) for deep-tissue imaging validation. Calibrate instruments with standard fluorophores (e.g., Rhodamine B) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound’s quantum yield for in vivo imaging?

- Methodological Answer :

- Factors : Solvent composition (e.g., water:ethanol ratio), pH (5–9), and dye concentration (0.1–1.0 mM).

- Response variables : Quantum yield (Φ), Stokes shift (Δλ >150 nm).

- Statistical analysis : Use ANOVA and response surface modeling to identify interactions (e.g., pH-solvent synergy). Validate with in vivo zebrafish imaging (signal-to-background ratio >3:1) .

Q. How should researchers resolve contradictions in SNIR2’s cytotoxicity reported across studies?

- Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate data from ≥10 independent studies.

- Confounding factors : Control for cell type (e.g., HeLa vs. HEK293), incubation time (1–24 hours), and dye aggregation (use dynamic light scattering).

- Meta-analysis : Calculate pooled effect sizes (Hedges’ g) and assess heterogeneity (I² statistic). If I² >50%, perform subgroup analysis by experimental protocol .

Q. What strategies mitigate dye bias when using SNIR2 in multiplexed imaging with other fluorophores?

- Methodological Answer :

- Spectral unmixing : Acquire reference spectra for all dyes (e.g., SNIR2, Alexa Fluor 750) and apply linear least-squares deconvolution.

- Cross-talk correction : Use control samples with single dyes to quantify bleed-through (e.g., <5% overlap).

- Dye bias diagnostics : Apply ECDF (Empirical Cumulative Distribution Function) to detect probe-specific biases post-normalization .

Q. How can secondary data from public repositories enhance this compound’s application in machine learning-driven drug discovery?

- Methodological Answer :

- Data curation : Extract SNIR2-related datasets from ChEMBL or PubChem (e.g., binding affinity, solubility).

- Feature engineering : Train neural networks on spectral properties (λmax, ε) and pharmacokinetic parameters (logP, clearance).

- Validation : Use k-fold cross-validation (k=5) to avoid overfitting. Report AUC-ROC scores for toxicity prediction models .

Q. What protocols ensure reproducibility of SNIR2-based immunofluorescence staining across labs?

- Methodological Answer :

- Standardization : Adopt MIAME guidelines for metadata (e.g., antibody clones, fixation time).

- Inter-lab validation : Distribute aliquots of SNIR2-conjugated antibodies to ≥3 labs; compare CV (coefficient of variation) for fluorescence intensity (<15% acceptable).

- Data sharing : Upload raw images to repositories like Zenodo with CC-BY licenses .

Tables: Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.